Zanoterone
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Overview
Description
Zanoterone is a synthetic androgen receptor modulator (SARM) that has gained increasing attention in the field of scientific research. It has been shown to have potential applications in a variety of fields, including medicine, sports science, and agriculture. Zanoterone has a unique mechanism of action that sets it apart from other SARMs, making it a promising candidate for future research.
Scientific Research Applications
1. Use in Benign Prostatic Hyperplasia
Zanoterone has been evaluated for its efficacy in treating benign prostatic hyperplasia (BPH). A study by (Berger et al., 1995) investigated its impact on urinary flow rate, symptom index, prostate volume, and hormone concentrations. The results showed some improvement in urinary flow rate, but no significant differences in symptom index or prostate volume. Zanoterone did not demonstrate a favorable risk-to-benefit profile for BPH treatment.
2. Combination Treatment in Prostate and Testes
Zanoterone's effects were also studied in combination with finasteride, a 5 alpha-reductase inhibitor, on prostate size and testicular function. (Juniewicz et al., 1993) found that this combination reduced prostate size more effectively than either drug alone, without affecting testicular size or function, suggesting potential utility in treating human androgen-dependent disorders.
3. Analysis of Metabolites
Research by (Stack & Rudewicz, 1995) focused on the biotransformation pathways of zanoterone in humans, using liquid chromatography/tandem mass spectrometry. The study identified several metabolites in urine, contributing to understanding zanoterone's pharmacokinetics.
4. Solid-State Characterization
The solid-state properties of zanoterone were characterized to understand its stability and solubility. (RoccoWilliam et al., 1995) used differential scanning calorimetry and other techniques, finding differences in degradation rates and solubility among various polymorphic forms.
5. Hepatobiliary Effects in Rats
A study conducted by (Descotes et al., 1996) investigated the hepatobiliary effects of chronic zanoterone exposure in rats, observing deposits in bile ducts and macrophages, and changes in bile composition and flow. These findings are relevant for understanding zanoterone's long-term impact on liver function.
6. Induction of Liver Cytochrome P-450
Research by (Roberts et al., 1996) showed that zanoterone induces cytochrome P-450 (CYP) 3A in rat liver, suggesting potential interactions with other drugs metabolized by CYP3A.
properties
CAS RN |
107000-34-0 |
---|---|
Product Name |
Zanoterone |
Molecular Formula |
C23H32N2O3S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Other CAS RN |
107000-34-0 |
synonyms |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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